

Application Notes and Protocols: Kinase Inhibition Assays Using 7-Methoxyquinolin-4-amine Derivatives

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Compound of Interest

Compound Name: *7-Methoxyquinolin-4-amine*

Cat. No.: *B1285061*

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Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, **7-methoxyquinolin-4-amine** derivatives have emerged as a promising class of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

These application notes provide a comprehensive overview of the methodologies used to assess the inhibitory activity of **7-methoxyquinolin-4-amine** derivatives against several key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Src Tyrosine Kinase (Src), Aurora A Kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Detailed protocols for biochemical and cell-based assays are provided, along with a summary of representative inhibitory data for structurally related compounds to guide research efforts.

Data Presentation: Inhibitory Activity of Structurally Related Quinoline and Quinazoline Derivatives

While specific inhibitory data for **7-methoxyquinolin-4-amine** derivatives is not extensively available in the public domain, the following tables summarize the inhibitory concentrations (IC50) of structurally related quinoline and quinazoline compounds against key kinase targets. This data serves to illustrate the potential of the broader 7-methoxyquinoline scaffold as a source of potent kinase inhibitors.

Disclaimer: The IC50 values presented below are for structurally related compounds and should be considered as a guide for the potential activity of **7-methoxyquinolin-4-amine** derivatives.

Table 1: Biochemical IC50 Values of Representative Quinoline/Quinazoline Derivatives against Target Kinases

Compound Class	Target Kinase	Representative Compound	IC50 (nM)	Reference
6,7-dimethoxy-4-anilinoquinazoline	VEGFR-2	Compound 14b	16 ± 2	[1][2]
e				
7-fluoro-4-anilinoquinoline	HeLa (cellular)	Compound 1f	10180	[3]
7-fluoro-4-anilinoquinoline	BGC823 (cellular)	Compound 1f	8320	[3]
8-methoxy-4-anilinoquinoline	BGC823 (cellular)	Compound 2i	4650	[3]

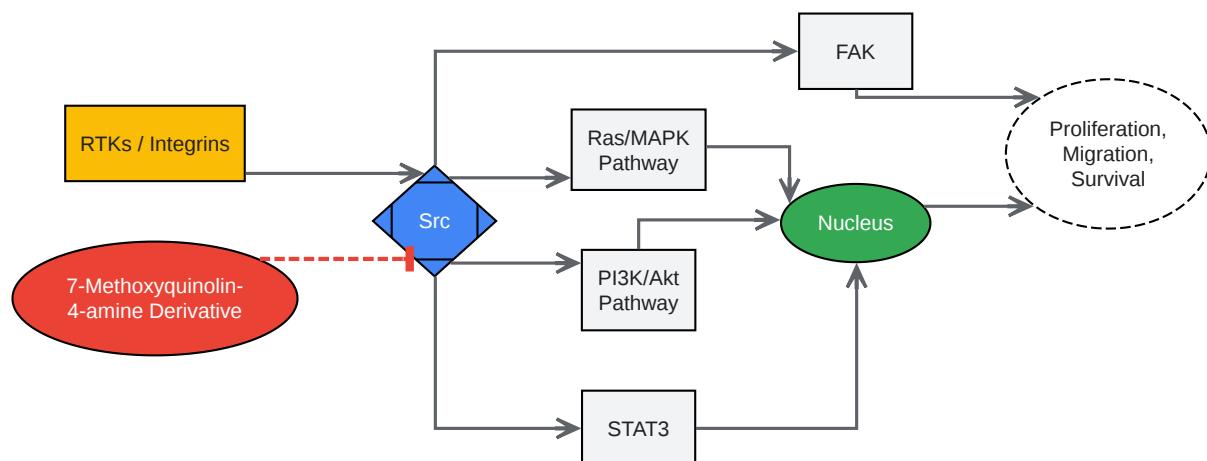
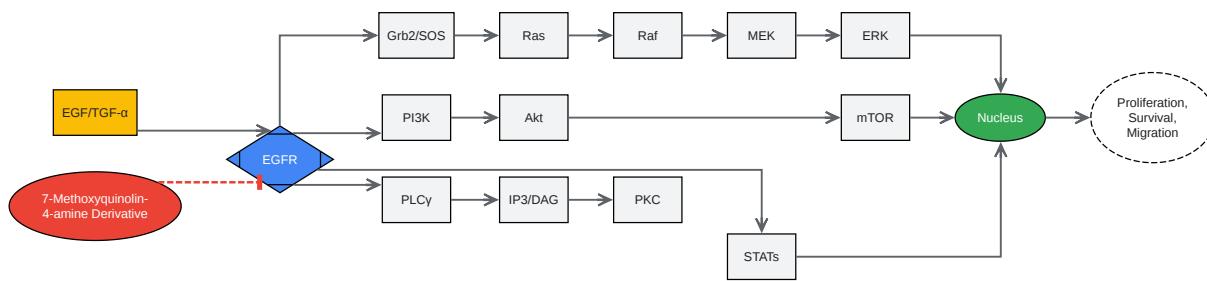
Table 2: Commercially Available Kinase Inhibitors for Assay Control

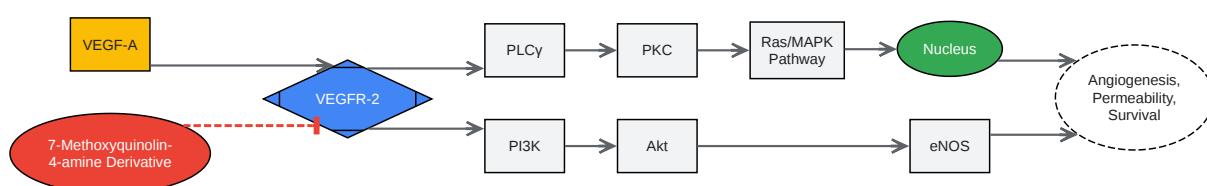
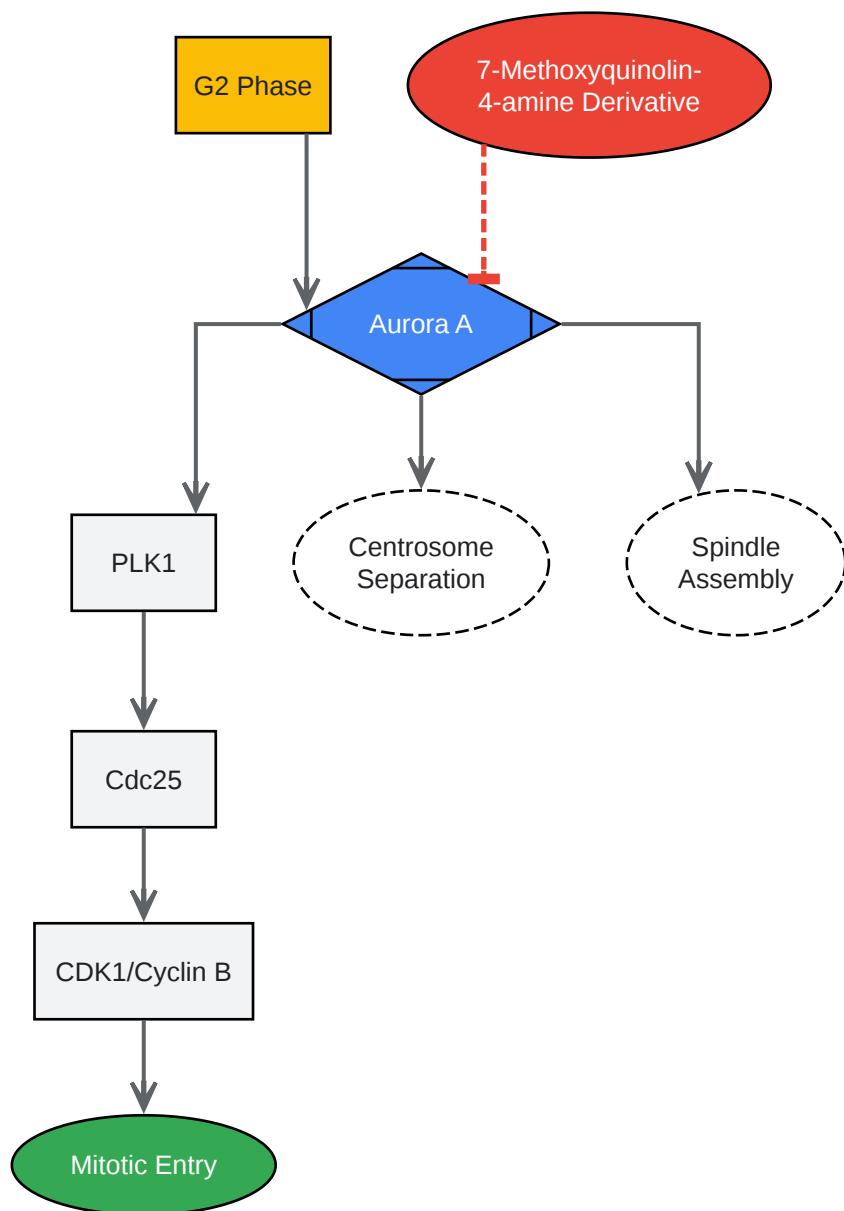
Inhibitor	Primary Target(s)	IC50 (nM)
Gefitinib	EGFR	2.5 - 33
Dasatinib	Src, Bcr-Abl	<1
Saracatinib (AZD0530)	Src	2.7
Alisertib (MLN8237)	Aurora A	1.2
Tozaterib (VX-680)	Aurora A/B/C	0.6 (A), 18 (B), 4.6 (C)
Sunitinib	VEGFR-2, PDGFR β , c-Kit	2 - 80

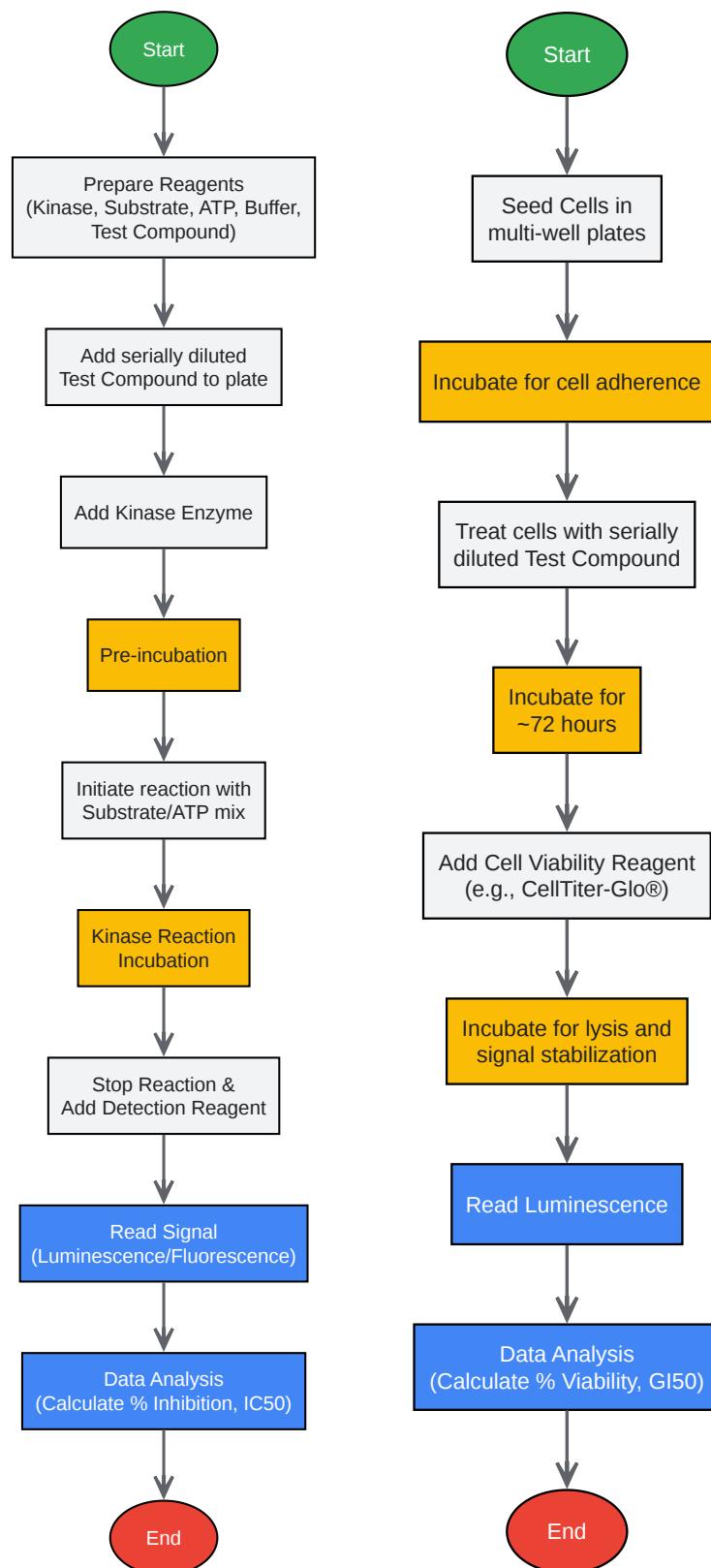
Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of the target kinases, highlighting their central role in cell proliferation, survival, and angiogenesis.





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